5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride
Description
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine hydrochloride is a heterocyclic compound featuring a fused tetrazolo[1,5-a]pyridine core with partial saturation (tetrahydro) and an amine group at the 6-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Its synthesis typically involves cyclization reactions using sodium azide and dihydropyrimidine-2-thiones under mercury acetate catalysis, as demonstrated in recent methodologies .
Properties
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-4-1-2-5-7-8-9-10(5)3-4;/h4H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONUQNSOCVATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CC1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable tetrazole derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired, but they often involve the use of solvents, catalysts, and controlled temperatures.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered chemical and physical properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- Molecular Formula : CHClN
- Molecular Weight : 175.61 g/mol
This compound contains a tetrazole ring fused to a pyridine structure, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has indicated that 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine hydrochloride exhibits significant anticancer properties. It functions primarily as an inhibitor of specific protein kinases involved in tumor growth and metastasis.
- Mechanism of Action : The compound targets the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in cancer progression. Inhibitors of this pathway can reduce tumor cell proliferation and induce apoptosis in malignant cells .
- Case Study : In a study involving various cancer cell lines, the compound demonstrated IC values in the low micromolar range, indicating potent inhibitory effects on cell viability and proliferation .
Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. It is believed to modulate neurotransmitter systems and may have implications for treating neurodegenerative diseases.
- Neuroprotective Effects : Research suggests that 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine hydrochloride can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .
In Vitro Studies
In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines effectively. For example:
- Cell Lines Tested : A panel including breast cancer (MCF-7), lung cancer (A549), and glioblastoma (U87MG) cells.
- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM after 48 hours of treatment .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo:
- Study Design : Mice bearing tumors were treated with the compound administered orally.
- Outcomes : Tumor growth was significantly inhibited compared to control groups, with minimal side effects noted during the treatment period .
Data Tables
| Application Area | Mechanism of Action | Observed Effects |
|---|---|---|
| Anticancer Activity | Inhibition of TGF-β signaling | Reduced tumor cell proliferation |
| Neurological Protection | Modulation of neurotransmitter systems | Protection against oxidative stress |
Biological Activity
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHN·HCl
- Molecular Weight : 163.62 g/mol
- CAS Number : 117039-70-0
The compound's structure is significant for its interaction with biological targets, particularly in the context of drug design.
Pharmacological Properties
Research has indicated that this compound exhibits various biological activities:
- Inhibitory Effects on Nitric Oxide Synthase (iNOS) :
- Antiviral Activity :
- Nephroprotective Effects :
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods:
- Cyclization Reactions : Utilizing hexahydropyridazine derivatives and aromatic aldehydes yielded the target compound effectively. The hydrochloride salt form was noted to enhance yields during synthesis compared to other halides .
Case Study 1: iNOS Inhibition
A comparative study evaluated the biological activity of several derivatives of tetrahydrotetrazolo compounds. The findings suggested that while some derivatives exhibited strong iNOS inhibition, this compound had comparatively lower activity. This positions it as a potentially safer alternative for managing inflammatory conditions without excessive suppression of nitric oxide levels .
Case Study 2: Antiviral Properties
In another investigation focusing on HBV treatment options, the compound was included in a library of small molecules evaluated for their antiviral efficacy. Results indicated that certain derivatives showed significant antiviral activity against resistant HBV strains in vitro and in vivo models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Tetrazolo[1,5-a]pyrimidines and Quinazolinones
- Structure : Replace the pyridine ring with pyrimidine (two nitrogen atoms) or quinazoline (benzene-fused pyrimidine) systems.
- Synthesis: Al(III) chloride-catalyzed multi-component domino reactions yield dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones .
- Key Differences : Increased nitrogen content in pyrimidine/quinazoline cores alters electronic properties and hydrogen-bonding capacity compared to the pyridine-based target compound.
Imidazo[1,5-a]pyridines
- Structure : Substitution of the tetrazolo ring with an imidazole ring (two nitrogen atoms). Example: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine dihydrochloride (CAS: 1417635-70-1) .
- The imidazole ring enables diverse hydrogen-bonding interactions.
- Applications : Used as research compounds in medicinal chemistry, though biological activity profiles differ due to structural variations .
Triazolo[4,3-a]pyridines
- Structure : Triazole rings (three nitrogen atoms) fused to pyridine, e.g., 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride .
- Electronic Effects : The triazole ring introduces additional nitrogen atoms, enhancing electron-deficient character and metabolic stability compared to tetrazolo analogs.
Solubility and Stability
Functional Group Modifications
- Epoxy Derivatives : The introduction of epoxy groups (e.g., cis,trans-5,6,7,8-diepoxy-8-carboxamido-tetrahydrotetrazolo[1,5-a]pyridine) significantly alters reactivity and biological activity, as confirmed by X-ray crystallography .
- Halogenation : Brominated imidazo[1,5-a]pyrazines (e.g., 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride) demonstrate enhanced electrophilicity for cross-coupling reactions .
Q & A
Q. What are the standard synthetic protocols for 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine hydrochloride, and how are yields optimized?
The synthesis typically involves cyclocondensation of amino precursors with carbonyl derivatives under acidic/basic conditions. For example, ammonium chloride-catalyzed multicomponent reactions under solvent-free conditions yield structurally similar tetrazolo-pyrimidine derivatives with 84–88% efficiency (Table 2, ). Key parameters include temperature control (e.g., microwave-assisted synthesis) and solvent selection (e.g., acetonitrile) to enhance purity and yield. Structural confirmation via NMR and IR spectroscopy is critical .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for verifying molecular structure. For instance, -NMR confirms proton environments in the fused bicyclic system, while IR identifies functional groups like amines and tetrazole rings. Mass spectrometry further validates molecular weight .
Q. What are the primary chemical properties influencing its reactivity in medicinal chemistry applications?
The compound’s fused triazole-pyridine scaffold enables nucleophilic substitutions (e.g., amine group reactivity) and participation in coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Its solubility in polar solvents (e.g., DMSO) facilitates biological assays, while hydrochloride salt formation improves stability for storage .
Advanced Research Questions
Q. How can computational methods streamline reaction design and optimize synthetic pathways for analogs?
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) reduce trial-and-error experimentation. These methods predict optimal conditions (e.g., catalysts, solvents) by analyzing transition states and energy barriers. Feedback loops integrating experimental data refine computational models, accelerating discovery of derivatives with enhanced pharmacological profiles .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies often arise from variations in target binding affinity or assay conditions (e.g., pH, co-factors). To address this:
- Perform dose-response curves under standardized conditions.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Cross-validate with in silico docking studies to identify key molecular interactions (e.g., hydrogen bonding with enzyme active sites) .
Q. How can researchers mitigate solubility challenges during formulation for in vivo studies?
Strategies include:
- Co-solvent systems (e.g., PEG-400/water) to enhance aqueous solubility.
- Prodrug derivatization (e.g., esterification of amine groups).
- Nanocrystal or liposomal encapsulation to improve bioavailability .
Q. What advanced techniques validate target engagement in complex biological matrices?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to receptors.
- Cryo-EM/X-ray Crystallography: Resolves 3D binding conformations.
- Metabolomic Profiling: Tracks compound stability and metabolite formation in plasma .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for structurally similar analogs?
- Assign peaks using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Compare experimental data with density functional theory (DFT)-calculated chemical shifts.
- Verify purity via HPLC-MS to rule out impurities causing anomalous peaks .
Q. Why do biological activities vary between enantiomers or salt forms?
Stereochemistry and counterion interactions influence target binding. For example:
- The (R)-enantiomer of a related pyrazolo-pyridine compound showed 10-fold higher receptor affinity than the (S)-form due to steric complementarity.
- Hydrochloride salts may enhance membrane permeability via ion-pair formation compared to free bases .
Methodological Tables
Table 1: Reaction Optimization Parameters for Tetrazolo-Pyridine Derivatives
Table 2: Key Spectral Signatures for Structural Validation
| Technique | Diagnostic Peaks | Reference Compound |
|---|---|---|
| -NMR | δ 3.2–3.8 (pyridine CH) | Ethyl 6-methyl-tetrahydroimidazo |
| IR | 1650 cm (C=N stretch) | Triazolo-pyridine derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
